Computed Physicochemical Properties: LogP and TPSA Parity with 4-ylmethyl Isomer
Computed LogP (XLogP3-AA) and Topological Polar Surface Area (TPSA) values for 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one and its 4-ylmethyl isomer are identical (LogP = 0.1, TPSA = 32.3 Ų) [1][2]. This indicates that the two positional isomers are predicted to exhibit similar lipophilicity and hydrogen-bonding capacity, offering comparable passive membrane permeability potential while differing only in conformational flexibility and stereochemistry.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 0.1; TPSA: 32.3 Ų |
| Comparator Or Baseline | 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one: XLogP3-AA: 0.1; TPSA: 32.3 Ų |
| Quantified Difference | 0.0 (LogP); 0.0 Ų (TPSA) |
| Conditions | Computed by PubChem using XLogP3 3.0 and Cactvs 3.4.8.24 |
Why This Matters
Predictable and consistent physicochemical properties between positional isomers allow researchers to focus on stereochemical and conformational drivers of biological activity when selecting between analogs.
- [1] PubChem. (2026). 1-(Piperidin-3-ylmethyl)pyrrolidin-2-one. Compound Summary for CID 4712032. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 1-(Piperidin-4-ylmethyl)pyrrolidin-2-one. Compound Summary for CID 4712455. National Center for Biotechnology Information. View Source
